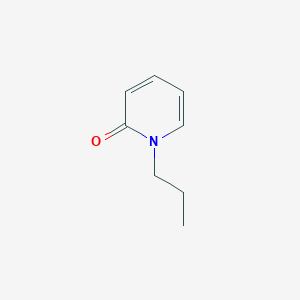

1-Propyl-2(1H)-pyridinone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLWIBNMCJMLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172471 | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19006-63-4 | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019006634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propyl-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propyl-2(1H)-pyridinone: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-2(1H)-pyridinone is a heterocyclic organic compound belonging to the N-substituted 2-pyridone family. The pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2] Its unique electronic and structural features allow it to serve as a versatile bioisostere for amides, phenols, and other heterocycles, influencing properties like metabolic stability, solubility, and target binding.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights into its structure, synthesis, reactivity, and analytical characterization, which are critical for its application in synthetic chemistry and drug discovery.

Section 1: Molecular Identity and Physicochemical Characteristics

A precise understanding of the molecular identity and physical properties of this compound is foundational for its application in a research setting. These parameters govern its behavior in various solvents, analytical systems, and reaction conditions.

Chemical Identifiers

Accurate identification is crucial for database searches and regulatory documentation. The key identifiers for this compound are summarized below.[3][4][5]

| Identifier Type | Value |

| CAS Registry Number | 19006-63-4 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 1-propylpyridin-2-one |

| Common Synonyms | 1-Propyl-2-pyridone, N-n-Propyl-2-pyridone |

| InChI | InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |

| SMILES | CCCN1C=CC=CC1=O |

Structural and Electronic Properties

This compound consists of a six-membered pyridinone ring N-substituted with a propyl group.[3] The endocyclic amide functionality results in significant resonance stabilization, which delocalizes electron density across the ring and the exocyclic carbonyl group. This electronic structure is critical to its chemical behavior.

Caption: Competing N- and O-alkylation pathways for the 2-pyridone anion.

The N-alkylated product is generally the thermodynamically more stable isomer, while the O-alkylated product (2-propoxypyridine) can be a significant kinetic byproduct. The choice of base, solvent, and counter-ion can influence the N/O selectivity. Harder cations (like Li⁺) and polar, protic solvents tend to favor O-alkylation, whereas softer cations (like K⁺ or Cs⁺) and polar, aprotic solvents (like DMF or DMSO) often favor the desired N-alkylation.

Detailed Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on established methods for N-alkylation of pyridones.

Objective: To synthesize this compound from 2-pyridone.

Materials:

-

2-Pyridone (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

-

1-Iodopropane (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-pyridone (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to the flask to create a stirrable suspension (approx. 0.5 M concentration of 2-pyridone). Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving a more "naked" and reactive pyridone anion, which favors N-alkylation.

-

Addition of Alkylating Agent: Add 1-iodopropane (1.2 eq) to the suspension at room temperature. Rationale: Iodopropane is a highly reactive alkylating agent. A slight excess ensures complete consumption of the starting pyridone.

-

Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-pyridone spot is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Rationale: This separates the organic product from the inorganic salts and DMF.

-

Washing: Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Section 3: Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a definitive structural fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching vibration. [4] * ~1660 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the cyclic amide.

-

~2960-2870 cm⁻¹: C-H stretching vibrations from the propyl group.

-

~1580-1470 cm⁻¹: C=C and C=N stretching vibrations within the pyridinone ring.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a clear molecular ion peak. [4][6] * m/z = 137: The molecular ion [M]⁺ peak, corresponding to the molecular weight of the compound.

-

m/z = 108: A significant fragment corresponding to the loss of an ethyl group ([M-C₂H₅]⁺).

-

m/z = 94: A fragment corresponding to the loss of the entire propyl group ([M-C₃H₇]⁺), leaving the pyridone ring cation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. [4]Predicted chemical shifts (δ) are:

-

~163 ppm: Carbonyl carbon (C2).

-

~140 ppm: C6 (adjacent to N).

-

~135 ppm: C4.

-

~121 ppm: C5.

-

~106 ppm: C3.

-

~48 ppm: Methylene carbon attached to nitrogen (-N-C H₂-).

-

~22 ppm: Central methylene carbon (-CH₂-C H₂-CH₃).

-

~11 ppm: Terminal methyl carbon (-CH₃).

-

-

¹H NMR (Predicted): While an experimental spectrum is not readily available in public databases, a predicted ¹H NMR spectrum (in CDCl₃) can be described based on known chemical shift values. [7] | Protons | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | | :--- | :--- | :--- | :--- | :--- | | H6 | ~7.3-7.4 | ddd | ~6.5, 2.0, 1.0 | 1H | | H4 | ~7.2-7.3 | ddd | ~9.0, 6.5, 2.0 | 1H | | H3 | ~6.5-6.6 | d | ~9.0 | 1H | | H5 | ~6.1-6.2 | t | ~6.5 | 1H | | N-CH₂ - | ~3.8-3.9 | t | ~7.5 | 2H | | -CH₂ -CH₃ | ~1.7-1.8 | sextet | ~7.5 | 2H | | -CH₃ | ~0.9-1.0 | t | ~7.5 | 3H |

-

Chromatographic Behavior

This compound is amenable to analysis by both gas and liquid chromatography. [3]* Gas Chromatography (GC): Its relatively high boiling point and thermal stability make it suitable for GC analysis, often requiring a temperature program for efficient elution. [3]* Liquid Chromatography (LC): As a moderately polar compound, it is well-suited for reverse-phase HPLC using standard C18 columns with a mobile phase of acetonitrile/water or methanol/water gradients.

Section 4: Pharmacological and Toxicological Context

While specific biological data for this compound is limited in the public domain, the broader class of 2-pyridone derivatives is of significant interest to drug development professionals.

Potential Pharmacological Relevance

The 2-pyridone scaffold is present in molecules exhibiting a wide array of biological activities, including:

-

Anticancer/Cytotoxic: Many pyridone derivatives have shown cytotoxic effects against various human tumor cell lines. [1][8][9][10][11]* Anti-inflammatory and Neuroprotective: Certain 2-pyridones can mitigate neuroinflammatory responses in microglial cells, suggesting potential applications in neurodegenerative diseases. [12][13]* Antiviral: The pyridone ring is a key component of some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and has been explored for activity against other viruses. [1]* Analgesic and Cardiotonic: Various pyridazinone and pyridone derivatives have been investigated for analgesic and cardiovascular effects. [14] The N-propyl substituent will modulate the lipophilicity and steric profile of the parent 2-pyridone, which could significantly impact its binding affinity to biological targets, cell permeability, and metabolic fate. Further in vitro screening is required to elucidate the specific pharmacological profile of this compound.

Toxicological Profile

No specific toxicity studies for this compound were found. However, general toxicity data on pyridine derivatives suggest that they can cause skin irritation and may have organ-specific toxicity at high doses. As with any novel chemical entity, appropriate safety precautions should be taken, and comprehensive toxicological assessments, including cytotoxicity assays on relevant cell lines, would be a mandatory step in any drug development program.

Conclusion

This compound is a well-defined chemical entity with a foundation in the pharmacologically significant 2-pyridone class. Its synthesis is achievable through standard N-alkylation protocols, though careful control of reaction conditions is necessary to ensure high regioselectivity. Its physicochemical and spectroscopic properties are well-characterized or can be reliably predicted, providing a solid basis for its use as a synthetic intermediate or a candidate for biological screening. For drug development professionals, this compound represents a simple yet valuable starting point for library synthesis, allowing for further functionalization on either the pyridone ring or the propyl chain to explore structure-activity relationships in various therapeutic areas.

References

A complete list of all sources cited in this guide is provided below.

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Human Metabolome Database. [Link]

-

This compound | C8H11NO | CID 140460. PubChem. [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ACS Publications. [Link]

-

Antioxidant and neuroprotective activities of selected 2-pyridones: In vitro and in silico study. ResearchGate. [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

-

1H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C)... ResearchGate. [Link]

-

Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters. PubMed. [Link]

-

1-propyl-2(1H)-pyridone - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]

-

Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [Link]

-

Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4). Cheméo. [Link]

-

Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. PubMed. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]

-

Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. [Link]

-

Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances. [Link]

-

1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0297110). NP-MRD. [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. [Link]

-

The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (19006-63-4) for sale [vulcanchem.com]

- 4. This compound | C8H11NO | CID 140460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 19006-63-4 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. sarpublication.com [sarpublication.com]

An In-Depth Technical Guide to the Characterization of 1-Propyl-2(1H)-pyridinone (CAS 19006-63-4)

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Propyl-2(1H)-pyridinone (CAS 19006-63-4), a heterocyclic compound of interest to researchers in drug discovery and materials science. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This guide details a representative synthetic protocol for the N-alkylation of 2-hydroxypyridine, a common route to N-substituted pyridinones, and offers an in-depth analysis of the analytical techniques used for its structural elucidation and characterization. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each section provides both theoretical background and practical considerations, designed to equip researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and characterize this and similar molecules.

Introduction and Significance

This compound belongs to the N-substituted 2-pyridinone class of heterocyclic compounds. The 2-pyridinone ring system is a prominent structural motif in a vast array of natural products and synthetic molecules with significant biological activities.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, along with its capacity to serve as a bioisostere for other functional groups, makes it a valuable scaffold in drug design.[1]

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active N-alkylated pyridinones suggests its potential as an intermediate in the synthesis of novel therapeutic agents. The N-propyl group can influence the molecule's lipophilicity and metabolic stability, properties that are critical in drug development. Therefore, a thorough understanding of its synthesis and characterization is fundamental for its application in medicinal chemistry and organic synthesis.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone). A primary challenge in this synthesis is achieving regioselectivity, as the alkylation can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom of the pyridone ring. Various synthetic strategies have been developed to favor N-alkylation.

Representative Synthetic Protocol: N-Alkylation of 2-Hydroxypyridine

This protocol is a representative method adapted from established procedures for the N-alkylation of pyridones.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Iodopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add 1-iodopropane (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.

Purification and Handling

This compound is typically a liquid or a low-melting solid at room temperature. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry place.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 19006-63-4 | [3][4] |

| Molecular Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Colorless to yellowish liquid | General knowledge |

| Boiling Point | 263-264 °C (at 760 mmHg) | General knowledge |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the unavailability of experimentally derived spectra in public databases, the following analysis is based on predicted chemical shifts and coupling patterns, which are expected to be in close agreement with experimental data.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the pyridinone ring.

-

Propyl Group:

-

A triplet corresponding to the terminal methyl group (CH₃) protons, integrating to 3H.

-

A sextet (or multiplet) for the methylene group (CH₂) protons adjacent to the methyl group, integrating to 2H.

-

A triplet for the methylene group (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.

-

-

Pyridinone Ring:

-

Four distinct signals in the aromatic/olefinic region, each integrating to 1H, corresponding to the four protons on the pyridinone ring. These protons will exhibit characteristic coupling patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with adjacent protons.

-

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Propyl Group: Three distinct signals are expected for the three carbon atoms of the propyl chain.

-

Pyridinone Ring: Five signals are anticipated for the five carbon atoms of the pyridinone ring, with the carbonyl carbon (C=O) appearing at the most downfield chemical shift.

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H11NO | CID 140460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19006-63-4 [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Propyl-2(1H)-pyridinone

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 1-propyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the fundamental structural characteristics, detailing the interplay of its pyridinone core and N-propyl substituent. This guide outlines robust experimental and computational methodologies for the elucidation of its three-dimensional structure and conformational dynamics. Detailed protocols for its synthesis, spectroscopic analysis via Nuclear Magnetic Resonance (NMR), and computational modeling using Density Functional Theory (DFT) are presented. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important molecular scaffold.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone moiety is a privileged heterocyclic scaffold found in a wide array of biologically active compounds and pharmaceutical agents.[1] Its unique electronic and structural features, including its ability to act as both a hydrogen bond donor and acceptor, make it a versatile building block in drug design. The N-alkylation of the 2-pyridone ring, as seen in this compound, allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the molecular structure and conformational preferences of N-alkylated 2-pyridones is paramount for rational drug design and the development of novel therapeutics.

Molecular Structure of this compound

This compound possesses a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol .[2] The core of the molecule is a six-membered pyridinone ring, which is a resonance-stabilized system. A propyl group is attached to the nitrogen atom at position 1.[2] The presence of the carbonyl group at position 2 significantly influences the electronic distribution within the ring.

Key Structural Features

The key structural features of this compound are summarized in the table below.

| Feature | Description |

| Core Structure | Six-membered heterocyclic pyridinone ring |

| Substituent | Propyl group (CH₃CH₂CH₂-) at the N1 position |

| Key Functional Group | Carbonyl group (C=O) at the C2 position |

| Resonance | The amide linkage within the ring leads to delocalization of electrons, imparting partial double bond character to the C-N bonds and influencing the ring's planarity. |

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Conformational Analysis: The Orientation of the Propyl Group

The conformational flexibility of this compound is primarily determined by the rotation around the N1-C(propyl) single bond. The orientation of the propyl chain relative to the pyridinone ring can significantly impact the molecule's overall shape, polarity, and steric profile, which in turn can influence its interaction with biological targets.

Experimental Approaches to Conformation Determination

3.1.1. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While a crystal structure for this compound is not currently available in the public domain, the technique would reveal precise bond lengths, bond angles, and the dihedral angle of the propyl group relative to the pyridinone ring. For related 2-pyridone derivatives, X-ray crystallography has shown that the pyridinone ring is largely planar, and in the solid state, intermolecular hydrogen bonding can play a significant role in the crystal packing.[3]

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), can provide information about through-space proximities of atoms, which can be used to deduce the preferred conformation. For instance, NOE correlations between the protons of the propyl group and the protons on the pyridinone ring would indicate a folded or close-lying conformation.

Computational Modeling of Conformation

In the absence of experimental data, computational modeling provides a robust method for predicting the conformational preferences of this compound.

3.2.1. Density Functional Theory (DFT) Calculations

DFT calculations are a reliable method for determining the geometries and relative energies of different conformers. A potential energy surface (PES) scan, where the dihedral angle of the N1-C(propyl)-C(propyl)-C(propyl) bond is systematically rotated, can identify the lowest energy (most stable) conformations and the energy barriers to rotation between them.

The following diagram illustrates a typical workflow for the computational analysis of this compound's conformation.

Caption: Workflow for computational conformational analysis.

Experimental and Computational Protocols

Synthesis of this compound

The synthesis of N-alkylated 2-pyridones is typically achieved through the N-alkylation of 2-hydroxypyridine (which exists in tautomeric equilibrium with 2-pyridone).[1] The following protocol is a representative method.

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1-Bromopropane

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to aid in the complete assignment of all proton and carbon signals.

Data Interpretation:

-

¹H NMR: The spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, two multiplets for the two methylene groups of the propyl chain, and distinct signals for the four protons on the pyridinone ring. The chemical shifts and coupling constants of the ring protons can provide insights into the electronic environment and substitution pattern.

-

¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal. The chemical shifts of the propyl and ring carbons can be assigned using HSQC and HMBC data.

-

2D NMR: COSY will reveal proton-proton coupling networks, helping to assign the protons of the propyl chain and the adjacent protons on the pyridinone ring. HSQC will correlate each proton to its directly attached carbon. HMBC will show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

Computational Modeling Protocol

Software:

-

A quantum chemistry software package such as Gaussian, Q-Chem, or similar.

Methodology:

-

Structure Building: Construct the 3D structure of this compound.

-

Geometry Optimization: Perform a full geometry optimization using a suitable level of theory, such as B3LYP or M06-2X with the 6-311++G(d,p) basis set.[4][5] The use of a polarizable continuum model (PCM) can be included to simulate a solvent environment.[5]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the N1-C(propyl)-C(propyl)-C(propyl) dihedral angle in, for example, 15-degree increments from 0 to 360 degrees. At each step, all other geometric parameters should be allowed to relax.

-

Analysis: Plot the relative energy versus the dihedral angle to identify the global and local energy minima (corresponding to stable conformers) and the transition states (energy maxima) connecting them. Analyze the geometric parameters of the stable conformers.

Conclusion

The molecular structure and conformational preferences of this compound are key determinants of its chemical and biological properties. This guide has provided a detailed overview of its structural features and has outlined robust experimental and computational protocols for its in-depth analysis. The synthesis, spectroscopic characterization, and computational modeling workflows presented herein offer a comprehensive framework for researchers in drug discovery and related fields to investigate this important heterocyclic compound. The integration of these techniques provides a powerful, self-validating approach to understanding the structure-activity relationships of 2-pyridone derivatives, ultimately facilitating the design of new and improved molecules with desired functionalities.

References

-

Avasthi, K., et al. (2008). Solid-State Structures and Solution Analyses of a Phenylpropylpyridine N-Oxide and an N-Methyl Phenylpropylpyridine. Chemistry – An Asian Journal, 3(11), 2042-2048. [Link]

-

Grdadolnik, J., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6621. [Link]

-

Baba Ahmed, I., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1173. [Link]

-

Lee, J. K., et al. (2009). Distributed Gaussian Valence Bond Surface Derived from Ab Initio Calculations. Journal of Chemical Theory and Computation, 5(4), 972-983. [Link]

-

Q-Chem. (2023). 9.4 Potential Energy Scans. Q-Chem 6.0 Manual. [Link]

-

Fossey, J. S., et al. (2007). Intramolecular cation-pi interactions control the conformation of nonrestricted (phenylalkyl)pyridines. Chemical Communications, (23), 2373-2375. [Link]

-

Jung, S.-H., et al. (2016). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 81(17), 7717-7724. [Link]

-

Promethium. (n.d.). Torsion Scan: Explore Rotational Potential Energy Surfaces. Retrieved from [Link]

-

Tanimu, G., et al. (2021). Synthesis, characterization, DFT, and TD-DFT studies of (E)-5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite). SN Applied Sciences, 3(4), 415. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2021). Molecular Structures of the Silicon Pyridine-2-(thi)olates Me3Si(pyX), Me2Si(pyX)2 and Ph2Si(pyX)2 (py = 2-Pyridyl, X = O, S), and Their Intra- and Intermolecular Ligand Exchange in Solution. Molecules, 26(16), 4983. [Link]

-

Wikipedia. (2023, December 1). 2-Pyridone. In Wikipedia. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Chand, K., et al. (2015). Synthesis, 1H and 13C NMR assignment of novel 2-pyridone derivatives. ResearchGate. [Link]

- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.

-

El-Faham, A., et al. (2020). DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase. Heliyon, 6(8), e04712. [Link]

-

Wikipedia. (2023, November 13). Pyridinium. In Wikipedia. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

de Oliveira, P. F. M., et al. (2021). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. ACS Omega, 6(48), 32837-32849. [Link]

-

da Silva, A. B., et al. (2013). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. Magnetic Resonance in Chemistry, 51(11), 768-772. [Link]

-

Rap, D. B., et al. (2022). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Physical Chemistry Chemical Physics, 24(37), 22626-22635. [Link]

-

Keßler, P., et al. (2023). On pyridine chloronium cations. Chemical Science, 14(3), 698-703. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Torsion Scan: Explore Rotational Potential Energy Surfaces [promethium.qcware.com]

- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. DFT-based reactivity and combined QSAR, molecular docking of 1,2,4,5-Tetrazine derivatives as inhibitors of Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 1-Propyl-2(1H)-pyridinone

<

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 1-propyl-2(1H)-pyridinone, a key heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. The document details a robust and selective synthetic protocol via N-alkylation of 2-hydroxypyridine, addressing common challenges such as regioselectivity. Furthermore, it presents a thorough structural analysis framework, employing a suite of spectroscopic techniques including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each analytical section provides an in-depth interpretation of the expected spectral data, grounded in established principles of chemical structure and reactivity. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and characterization of N-substituted pyridinone derivatives.

Introduction: The Significance of the N-Alkyl-2-Pyridinone Core

The this compound molecule, with its defining N-substituted pyridinone structure, belongs to a class of heterocyclic compounds that are pivotal in the field of medicinal chemistry.[1][2] The pyridinone core is a prevalent motif in numerous biologically active compounds and approved pharmaceutical agents.[1][3] The introduction of an alkyl substituent, such as the propyl group, at the nitrogen atom not only modulates the molecule's physicochemical properties, including lipophilicity and solubility, but also influences its interaction with biological targets.[4]

A primary challenge in the synthesis of N-alkyl-2-pyridones is controlling the regioselectivity of alkylation. The starting material, 2-hydroxypyridine, exists in a tautomeric equilibrium with its 2-pyridone form.[5] This duality often leads to a mixture of N-alkylated and O-alkylated products, necessitating careful reaction design and purification strategies to isolate the desired N-substituted isomer.[1][6] This guide will focus on a synthetic approach designed to favor N-alkylation, providing a reliable pathway to this compound.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 2-hydroxypyridine (also known as 2(1H)-pyridinone). This reaction is typically performed by treating 2-hydroxypyridine with a suitable propylating agent in the presence of a base.

Reaction Mechanism and Rationale

The alkylation of the 2-hydroxypyridine tautomeric system can proceed through two competing pathways: N-alkylation and O-alkylation. The choice of base, solvent, and alkylating agent plays a crucial role in directing the selectivity of this reaction. In the presence of a base, the acidic proton of 2-hydroxypyridine is removed to generate an ambident nucleophile, the pyridinate anion. This anion has two nucleophilic centers: the nitrogen and the oxygen atoms.

To favor N-alkylation for the synthesis of this compound, the reaction is strategically designed to proceed under conditions that promote attack from the nitrogen atom. A common approach involves the use of a polar aprotic solvent, which solvates the cation of the base but does not strongly hydrogen-bond with the pyridinate anion, leaving the nitrogen atom more accessible for nucleophilic attack.

Detailed Experimental Protocol

Materials:

-

2-Hydroxypyridine (2(1H)-pyridinone)

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the reactants.

-

To the stirring suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield this compound as a pure compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Structural Analysis and Characterization

A comprehensive structural analysis is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the pyridinone ring.[7]

-

Propyl Group Protons:

-

A triplet corresponding to the methyl (CH₃) protons, integrating to 3H.

-

A sextet (or multiplet) for the methylene (CH₂) protons adjacent to the methyl group, integrating to 2H.

-

A triplet for the methylene (CH₂) protons directly attached to the nitrogen atom, integrating to 2H.

-

-

Pyridinone Ring Protons:

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[10][11]

-

Propyl Group Carbons:

-

Three distinct signals in the aliphatic region corresponding to the three carbon atoms of the propyl group.

-

-

Pyridinone Ring Carbons:

-

Five signals in the downfield region, corresponding to the five carbon atoms of the pyridinone ring. The carbonyl carbon (C=O) will appear at the most downfield chemical shift.

-

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~11 |

| Propyl-CH₂ | ~1.7 (sextet) | ~22 |

| N-CH₂ | ~3.9 (triplet) | ~52 |

| Pyridinone-H3 | ~6.6 (doublet) | ~106 |

| Pyridinone-H4 | ~7.4 (triplet) | ~139 |

| Pyridinone-H5 | ~6.2 (triplet) | ~121 |

| Pyridinone-H6 | ~7.3 (doublet) | ~135 |

| Pyridinone-C2 (C=O) | - | ~162 |

Note: The expected chemical shifts are approximate and may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[12] The IR spectrum of this compound will be characterized by several key absorption bands.[13][14]

-

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, characteristic of the carbonyl group in the pyridinone ring.[12][13]

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the double bonds within the heterocyclic ring.[12]

-

C-H Stretches: Bands in the 2800-3000 cm⁻¹ region due to the C-H stretching vibrations of the propyl group.

-

Aromatic C-H Stretches: Weaker bands above 3000 cm⁻¹ corresponding to the C-H stretches of the pyridinone ring.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[16][17]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₁NO, MW = 137.18 g/mol ).[18]

-

Fragmentation Pattern: The fragmentation pattern will likely show characteristic losses of fragments from the propyl chain, such as the loss of an ethyl radical (•CH₂CH₃) or a propyl radical (•CH₂CH₂CH₃).

Structural Analysis Workflow

Caption: Workflow for the structural analysis of this compound.

Conclusion

This technical guide has outlined a reliable and selective method for the synthesis of this compound via the N-alkylation of 2-hydroxypyridine. Furthermore, a comprehensive framework for the structural analysis of the target compound using modern spectroscopic techniques has been presented. The detailed experimental protocol and the interpretation of the expected analytical data provide a valuable resource for researchers working with N-substituted pyridinone derivatives. The methodologies described herein are fundamental to ensuring the synthesis of high-purity materials, which is a critical prerequisite for their application in drug discovery and development.

References

-

Cook, D. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. Canadian Journal of Chemistry. 1968;46(15):2475-2478. Available from: [Link]

-

Lee, Y. P., et al. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen. The Journal of Physical Chemistry A. 2013;117(50):13425-13436. Available from: [Link]

-

Feng, B., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. 2018;83(11):6047-6055. Available from: [Link]

-

Long, D. A., Murfin, F. S., & Thomas, E. L. The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry. 1963;41(12):2863-2872. Available from: [Link]

-

Kee, C. W., et al. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. 2021;86(15):10385-10397. Available from: [Link]

-

Feng, B., et al. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. 2018;83(11):6047-6055. Available from: [Link]

-

Kim, J., et al. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. 2021;143(35):14138-14147. Available from: [Link]

-

Katritzky, A. R., & Jones, R. A. Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society. 1960:2942-2947. Available from: [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus. 2020. Available from: [Link]

-

Wang, N., et al. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry. 2024;89(5):3657-3665. Available from: [Link]

-

Felice, L. J., et al. Determination of alkyl anilines and alkyl pyridines in solvent refined coal distillates and aqueous extracts by gas chromatography/mass spectrometry. Analytical Chemistry. 1981;53(12):1894-1898. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

NIST. 2(1H)-Pyridinone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

Karni, M., et al. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry. 2002;13(7):811-819. Available from: [Link]

-

ResearchGate. Table 1. 1H-NMR spectra of pyridones I. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Available from: [Link]

-

Elguero, J., et al. A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Synthetic Communications. 1973;3(1):33-37. Available from: [Link]

-

De Kowalewski, D. G., Contreras, R. H., & De Los Santos, C. 13C- and 1H-NMR spectra of 2-pyridone derivatives. Journal of Molecular Structure. 1989;213:201-212. Available from: [Link]

-

Wikipedia. 2-Pyridone. Available from: [Link]

-

PubChem. 2(1H)-Pyridinone, 3,4-dihydro-. Available from: [Link]

-

Baran, P. S., et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Angewandte Chemie International Edition. 2012;51(45):11351-11355. Available from: [Link]

-

Chen, Y., et al. Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. 2022;10:848248. Available from: [Link]

-

Baran, P. S., et al. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. 2012. Available from: [Link]

-

El-Faham, A., et al. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank. 2020;2020(4):M1171. Available from: [Link]

-

Gayo, L. M., & Suto, M. J. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Tetrahedron Letters. 1996;37(26):4915-4918. Available from: [Link]

-

Bouissou, T., et al. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3433-3438. Available from: [Link]

-

NIST. N-Allyl-2-pyridone. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

-

Reich, H. J. 13C NMR Chemical Shifts. In Organic Chemistry Data; University of Wisconsin. Available from: [Link]

-

Smets, G., & Leliaert, G. Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry. 1957;61(5):603-606. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 2-pyridones. Available from: [Link]

-

Beaulieu, F., et al. Preparation of N-Alkyl 2-Pyridones via a Lithium Iodide Promoted O- to N-Alkyl Migration: Scope and Mechanism. The Journal of Organic Chemistry. 2011;76(22):9460-9470. Available from: [Link]

Sources

- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation | MDPI [mdpi.com]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (19006-63-4) for sale [vulcanchem.com]

- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. 2-Hydroxypyridine(142-08-5) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 10. Sci-Hub. 13C- and 1H-NMR spectra of 2-pyridone derivatives / Journal of Molecular Structure, 1989 [sci-hub.ru]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. Infrared spectra of the 1-pyridinium (C5H5NH+) cation and pyridinyl (C5H5NH and 4-C5H6N) radicals isolated in solid para-hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to N-Propyl-2-Pyridone: Properties, Synthesis, and Applications

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

N-propyl-2-pyridone, a derivative of the versatile 2-pyridone scaffold, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical industries. The 2-pyridone motif is recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of N-propyl-2-pyridone (CAS 19006-63-4), its spectroscopic signature, established synthetic protocols, and its relevance in the field of drug discovery.[3] We delve into the critical aspects of its molecular structure, including the influential lactam-lactim tautomerism, and provide detailed experimental methodologies to support further research and application.

Molecular Structure and Tautomerism

N-propyl-2-pyridone, systematically named 1-propylpyridin-2(1H)-one, consists of a six-membered pyridone ring N-substituted with a propyl group.[3] The defining feature of the 2-pyridone core is its existence in a tautomeric equilibrium with its lactim form, 2-hydroxy-1-propylpyridine.[4][5]

The equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms is a crucial determinant of the molecule's reactivity and intermolecular interactions. This equilibrium is highly sensitive to the molecular environment.[5]

-

In Polar Solvents (e.g., water, alcohols): The lactam form, N-propyl-2-pyridone, is predominant. The polar solvent molecules stabilize the amide-like structure through hydrogen bonding.[4][6]

-

In Non-Polar Solvents (e.g., cyclohexane): The equilibrium can shift to favor the lactim form, 2-hydroxypyridine.[6]

-

In the Gas Phase and Solid State: For the parent 2-pyridone, the lactam form is generally more stable.[4][6]

This tautomerism is fundamental to the 2-pyridone scaffold's role in medicinal chemistry, as the lactam form provides both a hydrogen bond donor (N-H in unsubstituted pyridones) and a hydrogen bond acceptor (C=O), mimicking peptide bonds.[2][7]

Caption: Lactam-Lactim tautomerism of N-propyl-2-pyridone.

Physical and Chemical Properties

A summary of the key physicochemical properties of N-propyl-2-pyridone is essential for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 19006-63-4 | [8] |

| Molecular Formula | C₈H₁₁NO | [3] |

| Molecular Weight | 137.18 g/mol | [3] |

| Appearance | Not specified, likely a liquid or low-melting solid | - |

| Boiling Point | 263-264 °C (at 760 mmHg) | [8][9] |

| 136-138 °C (at 14.25 mmHg / 1.90 kPa) | [9][10] | |

| Density | 1.018 - 1.071 g/cm³ | [8] |

| Octanol/Water Partition Coeff. (logP) | 1.258 - 1.3 | [3][10] |

| pKa (Predicted) | 0.31 ± 0.20 | [8] |

The predicted pKa suggests weak acidic character, while the logP value indicates moderate lipophilicity, a property often sought in drug candidates for membrane permeability.[9][10]

Spectroscopic Characterization

Spectroscopic data is critical for the unambiguous identification and purity assessment of N-propyl-2-pyridone.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the N-methylene group). The four protons on the pyridone ring will appear as distinct multiplets in the aromatic/vinylic region.

-

¹³C NMR Spectroscopy: The carbon spectrum will display eight unique signals. The most downfield signal corresponds to the carbonyl carbon (C=O) of the lactam ring. The remaining carbons of the ring and the propyl chain will appear at characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected, typically in the range of 1650-1690 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would confirm the predominance of the lactam tautomer.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 137.18).

Synthesis and Experimental Protocols

The most common route to N-propyl-2-pyridone is the direct N-alkylation of 2-pyridone (also known as 2-hydroxypyridine). A significant challenge in this synthesis is controlling the regioselectivity to favor N-alkylation over the competing O-alkylation, which yields 2-propoxy-pyridine.[11][12] The choice of base, solvent, and alkylating agent is paramount.

Workflow: Selective N-Alkylation of 2-Pyridone

Caption: General workflow for the synthesis of N-propyl-2-pyridone.

Detailed Step-by-Step Protocol

Causality: This protocol is designed to favor N-alkylation. The use of a polar aprotic solvent like DMF solvates the cation of the base but leaves the pyridone anion relatively free, enhancing its nucleophilicity. Less polar conditions can sometimes favor O-alkylation.

-

Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-pyridone (1.0 eq).

-

Dissolution: Add anhydrous dimethylformamide (DMF) to the flask under a nitrogen atmosphere until the 2-pyridone is fully dissolved.

-

Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq, handle with extreme care), portion-wise while stirring. If using NaH, the reaction will evolve hydrogen gas. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the pyridone anion.

-

Alkylation: Slowly add 1-iodopropane or 1-bromopropane (1.1 eq) dropwise via syringe. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating to ~60°C to increase the rate) for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into cold water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired N-propyl-2-pyridone from the O-alkylated isomer and other impurities.

Applications in Drug Development

The 2-pyridone core is a quintessential "privileged scaffold" in medicinal chemistry.[1][13] This designation means its molecular framework is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for drug discovery.[1][14]

Key Roles of the 2-Pyridone Scaffold:

-

Bioisostere: The 2-pyridone motif can act as a bioisostere for amides, phenyls, pyridines, and phenols, allowing chemists to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability while retaining biological activity.[2][7]

-

Hydrogen Bonding: The lactam functionality can act as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with protein active sites, particularly with the hinge region of kinases.[15]

-

Scaffold for Diverse Activities: Derivatives of 2-pyridone have demonstrated a vast range of potent biological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[15][16] Its presence in numerous FDA-approved drugs and clinical candidates underscores its importance.[7]

N-propyl-2-pyridone itself serves as a simple, yet representative, model for this class. The N-propyl substituent contributes to the molecule's lipophilicity, which can be crucial for cell membrane penetration and pharmacokinetic properties. By functionalizing the propyl chain or the pyridone ring, researchers can generate extensive libraries of compounds for high-throughput screening against various therapeutic targets.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656.

-

Patchett, A. A., & Nargund, R. P. (2019). Natural product derived privileged scaffolds in drug discovery. Biochemical Pharmacology, 159, 59-71.

-

OpenOChem Learn. Privileged Structures.

-

Wikipedia. (2023). 2-Pyridone.

-

Allais, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171.

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.

-

Deng, Y., & Yu, L. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Academic Press.

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35329-35359.

-

WuXi Biology. (n.d.). How about Tautomers?

-

Szeja, W., & Grynkiewicz, G. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12423.

-

Al-Warhi, T., et al. (2021). Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. Saudi Pharmaceutical Journal, 29(7), 704-736.

-

Zhang, C., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery, 20(7), 873-889.

-

Samanta, P. K., & Jissy, A. K. (2011). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 115(40), 10935–10943.

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12, 35329-35359.

-

Shishkin, O. V., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1546.

-

Stasyuk, A. J., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry, 21(47), 9673-9685.

-

ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone.

-

Vickerstaffe, E., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(6), 555–562.

-

Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3466–3469.

-

Vulcanchem. (n.d.). 1-Propyl-2(1H)-pyridinone.

-

Alfa Chemistry. (n.d.). This compound.

-

Allais, F., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171.

-

Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters.

-

Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4).

-

Synfacts. (2018). Selective N-Alkylation of 2-Pyridones. Synfacts, 14(08), 0834.

-

PubChem. (n.d.). This compound.

-

ChemicalBook. (n.d.). 2-N-PROPYLPYRIDINE(622-39-9) 1H NMR spectrum.

-

ChemicalBook. (n.d.). This compound synthesis.

-

ChemicalBook. (n.d.). This compound.

-

Létourneau, M., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. MedChemComm, 15(3), 524-536.

-

Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

-

ChemSynthesis. (n.d.). 2-(1-pyridin-2-yl-propyl)-pyridine.

-

PubChem. (n.d.). 2-Propylpyridine.

-

Soliman, A. M. M., et al. (2003). Novel Synthesis of Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 178(4), 649-661.

-

Bell, I. M., et al. (2003). Synthesis of 1H-pyridin-2-one derivatives as potent and selective farnesyltransferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(21), 3859-3862.

-

ChemicalBook. (n.d.). 2,5-pyridinedicarboxylic acid di-n-propyl ester(136-45-8) 1h nmr.

-

Sigma-Aldrich. (n.d.). N-Methyl-2-pyridone.

-

NIST. (n.d.). Pyridine, 2-propyl-. NIST Chemistry WebBook.

-

ChemicalBook. (n.d.). 2-N-PROPYLPYRIDINE.

-

NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook.

-

Sigma-Aldrich. (n.d.). 2-pyridone.

Sources

- 1. Privileged Structures | OpenOChem Learn [learn.openochem.org]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H11NO | CID 140460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. wuxibiology.com [wuxibiology.com]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 19006-63-4 [chemicalbook.com]

- 9. This compound (19006-63-4) for sale [vulcanchem.com]

- 10. 2(1H)-Pyridinone, 1-propyl- (CAS 19006-63-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Synthetic Guide to 1-Propyl-2(1H)-pyridinone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propyl-2(1H)-pyridinone, a heterocyclic organic compound, belongs to the N-substituted 2-pyridone class of molecules. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active compounds. The strategic placement of the propyl group on the nitrogen atom influences the molecule's polarity, lipophilicity, and steric profile, which in turn can modulate its pharmacological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, alongside a discussion of its synthesis, offering a holistic view for professionals in the field.

Synthesis of this compound: A Methodological Overview

The synthesis of N-alkyl-2-pyridones, including this compound, is most commonly achieved through the N-alkylation of 2-hydroxypyridine (which exists in equilibrium with its tautomer, 2-pyridone). This reaction, however, presents a classic challenge in regioselectivity, as alkylation can occur at either the nitrogen or the oxygen atom, yielding the desired N-alkyl product or the O-alkyl isomer (2-alkoxypyridine), respectively.

The choice of base and solvent is critical in directing the outcome of the reaction. The use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), typically favors N-alkylation. The base deprotonates the 2-pyridone, forming the pyridonate anion, which is an ambident nucleophile. In polar aprotic solvents, the more charge-dense nitrogen atom is a better nucleophile, leading to the desired product upon reaction with an alkyl halide, such as 1-bromopropane or 1-iodopropane.

A representative experimental protocol is detailed below.

Experimental Protocol: N-Propylation of 2-Hydroxypyridine

Materials:

-

2-Hydroxypyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

1-Bromopropane

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add 2-hydroxypyridine (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyridonate salt.

-

Cool the mixture back to 0 °C and add 1-bromopropane (1.1 equivalents) dropwise.

-

Let the reaction mixture warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and moisture.

-

Anhydrous Solvent: Anhydrous DMF is used to prevent the quenching of the sodium hydride and to ensure the solubility of the reactants.

-

Stepwise Addition at Low Temperature: The portion-wise addition of 2-hydroxypyridine to the sodium hydride suspension at 0 °C helps to control the exothermic reaction and the rate of hydrogen gas evolution. Similarly, the dropwise addition of 1-bromopropane at low temperature minimizes potential side reactions.

-

Work-up Procedure: The aqueous work-up is designed to remove any unreacted base and inorganic salts, while the extraction isolates the desired organic product.

Spectroscopic Characterization of this compound

The following sections detail the expected and observed spectral data for this compound, providing a comprehensive guide to its structural identification.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the pyridinone ring and the propyl chain.

Expected Chemical Shifts and Multiplicities:

-

Pyridinone Ring Protons: The four protons on the pyridinone ring are in a conjugated system and are expected to resonate in the aromatic region (typically δ 6.0-8.0 ppm). Due to the electron-withdrawing effect of the carbonyl group and the influence of the nitrogen atom, these protons will have characteristic chemical shifts and coupling patterns. The proton at the 6-position (adjacent to the nitrogen) is expected to be the most downfield.

-

Propyl Chain Protons: The propyl group will show three distinct signals: a triplet for the terminal methyl group (CH₃), a multiplet (sextet) for the central methylene group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂). The N-CH₂ protons will be the most downfield of the propyl signals due to the deshielding effect of the adjacent nitrogen atom.

Observed ¹H NMR Data (Predicted/Typical):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-6 | ~7.3-7.5 | ddd | 1H | J ≈ 6.5, 2.0, 0.5 |

| H-4 | ~7.2-7.4 | ddd | 1H | J ≈ 9.0, 6.5, 2.0 |

| H-3 | ~6.5-6.7 | d | 1H | J ≈ 9.0 |

| H-5 | ~6.1-6.3 | td | 1H | J ≈ 6.5, 1.5 |

| N-CH₂ | ~3.8-4.0 | t | 2H | J ≈ 7.5 |

| CH₂ | ~1.6-1.8 | sextet | 2H | J ≈ 7.5 |

| CH₃ | ~0.8-1.0 | t | 3H | J ≈ 7.5 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency.

Diagram: ¹H NMR Spin-Spin Coupling in this compound

Solubility and stability of 1-Propyl-2(1H)-pyridinone in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1-Propyl-2(1H)-pyridinone

Introduction